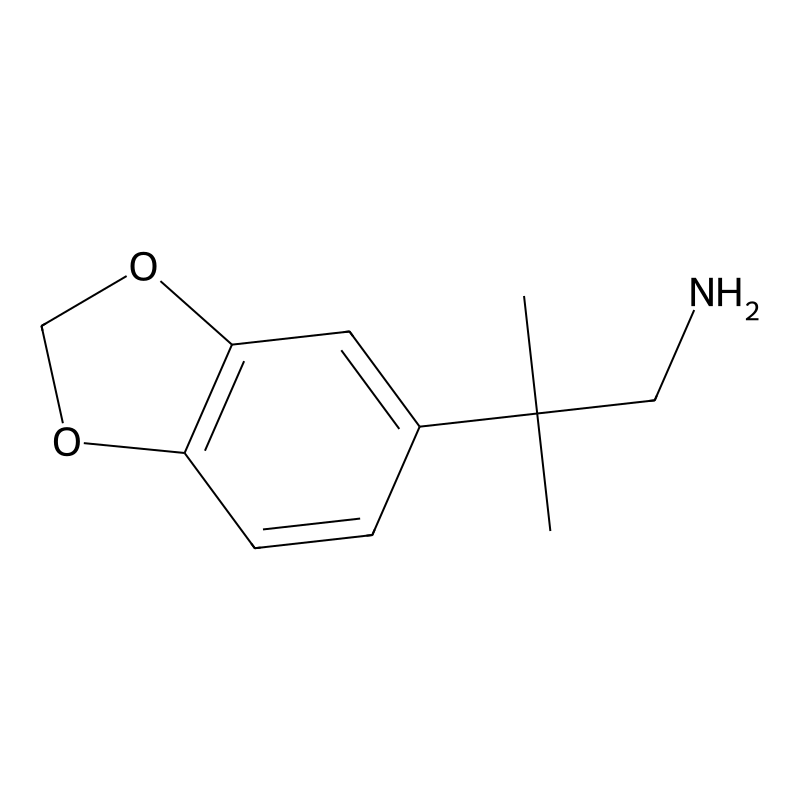

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine has the molecular formula C11H15NO2 and a molecular weight of approximately 193.242 g/mol. The structure features a benzodioxole moiety, which is known for its presence in various psychoactive substances. The compound's InChI string is InChI=1S/C11H15NO2/c1-11(2,12-3)8-4-5-9-10(6-8)14-7-13-9/h4-6,12H,7H2,1-3H3 .

- There is no information available regarding the mechanism of action or potential biological effects.

- Due to the absence of research, safety information on toxicity, flammability, or reactivity is unavailable. However, the presence of the benzodioxole ring suggests caution, as similar structures can have psychoactive and potentially harmful effects.

Future Research Directions

- Synthesizing and characterizing 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine would be crucial for further investigation.

- Studies could explore its chemical properties, potential biological activity, and safety profile.

- Comparisons to structurally similar compounds like MDMA could provide insights into its potential effects.

The chemical reactivity of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine can be characterized by its amine functional group and the presence of the benzodioxole ring. Potential reactions include:

- Alkylation: The amine can undergo alkylation reactions to form more complex amines.

- Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

These reactions are typical for primary amines and can lead to various derivatives useful in synthetic organic chemistry.

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine typically involves several steps:

- Formation of the benzodioxole moiety: This can be achieved through cyclization reactions involving phenolic compounds.

- Alkylation: The introduction of the propanamine group can be performed via nucleophilic substitution reactions.

- Purification: The final product is usually purified through recrystallization or chromatography techniques.

These methods highlight the compound's synthetic versatility and potential for modification into various derivatives .

The applications of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine may extend into several fields:

- Pharmaceuticals: As a potential candidate for developing new psychoactive medications.

- Research: Used in studies exploring the mechanisms of action of related psychoactive compounds.

Its unique structure may also allow it to serve as a precursor for synthesizing other bioactive molecules.

Several compounds share structural similarities with 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine. Notable examples include:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Methylenedioxymethamphetamine (MDMA) | C11H15NO2 | Known psychoactive properties; used recreationally |

| N-Methylamphetamine | C11H17N | Stimulant effects; less complex structure |

| 3,4-Methylenedioxyamphetamine | C10H13NO3 | Similar pharmacological profile as MDMA |

Uniqueness

The uniqueness of 2-(2H-1,3-benzodioxol-5-y)-2-methylpropan -1-amines lies in its specific structural modifications that may affect its pharmacodynamics and pharmacokinetics compared to these similar compounds. Its potential for new therapeutic applications makes it a subject of ongoing research interest.

Physical Constants

Molecular Weight and Formula (C₁₁H₁₅NO₂)

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine possesses the molecular formula C₁₁H₁₅NO₂ with a molecular weight of 193.24-193.25 g/mol [2] [3]. The compound is assigned Chemical Abstracts Service registry number 23131-47-7 [2] [4]. The molecular structure consists of a benzodioxole ring system (1,3-benzodioxole) attached to a branched aliphatic chain containing a primary amine functional group. The benzodioxole moiety contributes significantly to the molecular weight, accounting for approximately 63% of the total molecular mass.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ | Multiple sources [2] [3] |

| Molecular Weight | 193.24-193.25 g/mol | PubChem/Suppliers [2] [3] |

| CAS Number | 23131-47-7 | Chemical suppliers [2] [4] |

Melting and Boiling Points

Comprehensive literature searches revealed that specific melting point and boiling point data for 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine are not available in the current scientific literature. This absence of thermal transition data is common for specialized research compounds that have not undergone extensive physical characterization studies. The lack of these fundamental thermal properties suggests that comprehensive experimental determination of these parameters remains to be conducted.

Density Parameters

Density measurements for 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine are not reported in the available literature. This absence of density data is consistent with the limited physical characterization available for this compound. Based on structural analogues containing benzodioxole rings and primary amine groups, the density would be expected to fall within the range typical for organic compounds with similar functional groups, though precise values cannot be determined without experimental measurement.

Spectroscopic Properties

UV-Visible Spectroscopy

The UV-visible spectroscopic properties of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine are influenced by the benzodioxole chromophore present in the molecular structure. Based on studies of related benzodioxole compounds, the UV absorption is expected to occur in the 250-330 nm region [5] [6]. The benzodioxole moiety, also known as the 3,4-methylenedioxyphenyl group, exhibits characteristic absorption patterns due to its conjugated aromatic system. Research on similar compounds has shown that the absorption maximum typically occurs around 280 nm, which is characteristic of the benzodioxole chromophore [6]. The molar absorptivity values for related benzodioxole compounds have been reported to be approximately 1 × 10³ mol⁻¹cm⁻¹ in the spectral region from 250 to 330 nm [5].

Infrared Spectroscopy Analysis

The infrared spectrum of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine would be expected to display characteristic absorption bands corresponding to its functional groups. Primary amine compounds typically exhibit two distinct N-H stretching bands in the region from 3400-3300 cm⁻¹ and 3330-3250 cm⁻¹ [7]. The benzodioxole ring system would contribute several characteristic peaks, including C-O stretching vibrations in the 1200-1000 cm⁻¹ region and aromatic C=C stretching in the 1600-1500 cm⁻¹ region [8] [6].

Based on infrared spectroscopy studies of related benzodioxole compounds, the major absorption bands would be expected at approximately:

- 1491 cm⁻¹ (aromatic C=C stretch)

- 1246 cm⁻¹ (C-O stretch)

- 1039 cm⁻¹ (C-O stretch)

- 931 cm⁻¹ (methylenedioxy bridge)

- 798 cm⁻¹ (aromatic C-H bend) [6]

Mass Spectrometric Characterization

Mass spectrometric analysis of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine would be expected to show a molecular ion peak at m/z 193 corresponding to the [M+H]⁺ ion. The fragmentation pattern would likely be dominated by the loss of the aminomethyl group (CH₂NH₂, 30 Da) to produce a base peak at m/z 135, which corresponds to the benzodioxole cation. This fragmentation pattern is characteristic of benzodioxole-containing amines, where the stable benzodioxole cation is formed preferentially [5].

Under electron impact ionization conditions, the mass spectrum would be expected to show additional fragment ions consistent with the benzodioxole structure. The molecular ion typically exhibits moderate stability, with the primary fragmentation pathway involving alpha-cleavage adjacent to the amine group, a process characteristic of phenethylamine-type compounds [5].

Nuclear Magnetic Resonance Profiles

Nuclear magnetic resonance spectroscopy would provide detailed structural information about 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine. In proton NMR, the aromatic protons of the benzodioxole ring would be expected to appear in the 6-7 ppm region, while the methylenedioxy bridge protons would appear as a characteristic singlet around 5.9 ppm [9] [10]. The aliphatic protons would appear in the 1-3 ppm region, with the primary amine protons typically appearing as a broad signal around 1-2 ppm.

Carbon-13 NMR would show aromatic carbons in the 100-150 ppm range, with the methylenedioxy carbon appearing around 101 ppm. The aliphatic carbons would appear in the 20-60 ppm region. The quaternary carbon bearing the methyl groups would be expected to appear around 40-50 ppm [9] [10].

Solubility Parameters

Specific solubility data for 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine are not available in the current literature. However, based on the structural characteristics of the compound, solubility predictions can be made. The presence of the primary amine group would confer some degree of water solubility, particularly under acidic conditions where the amine can be protonated. The benzodioxole moiety would contribute to lipophilicity, suggesting that the compound would have moderate solubility in organic solvents such as ethanol, methanol, and dichloromethane.

Related compounds containing benzodioxole structures have shown limited aqueous solubility but demonstrate favorable solubility in organic solvents [11]. The branched aliphatic chain with the primary amine group would be expected to enhance water solubility compared to simple benzodioxole compounds.

Stability Under Various Conditions

The stability of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine under various conditions is influenced by the reactivity of both the primary amine group and the benzodioxole ring system. Primary amines are generally susceptible to oxidation and should be stored under inert atmosphere conditions to prevent degradation. The compound should be stored at refrigerated temperatures (0-10°C) and protected from light to maintain stability [12].

The benzodioxole ring system is generally stable under normal storage conditions but can be sensitive to strong acidic or basic conditions. The compound should be stored in dry conditions to prevent hydrolytic degradation and maintained under inert gas atmosphere to prevent oxidation of the amine functionality.

| Storage Condition | Recommendation | Rationale |

|---|---|---|

| Temperature | 0-10°C | Prevents thermal degradation |

| Atmosphere | Inert gas (nitrogen) | Prevents amine oxidation |

| Light | Store in dark | Prevents photodegradation |

| Moisture | Dry conditions | Prevents hydrolysis |

Collision Cross Section Properties

Collision cross section (CCS) values have been computationally predicted for 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropan-1-amine using ion mobility mass spectrometry prediction algorithms. These values provide important information about the gas-phase behavior and structural characteristics of the compound under different ionization conditions [13].

The predicted CCS values for various adduct forms are:

| Adduct Type | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 194.12 | 141.5 |

| [M+Na]⁺ | 216.10 | 149.1 |

| [M-H]⁻ | 192.10 | 147.4 |

| [M+NH₄]⁺ | 211.14 | 161.3 |

| [M+K]⁺ | 232.07 | 149.5 |

These CCS values indicate that the compound adopts a moderately compact conformation in the gas phase, with the ammonium adduct ([M+NH₄]⁺) showing the largest cross-sectional area due to the additional bulk from the ammonium ion [13]. The sodium and potassium adducts show similar CCS values, suggesting minimal structural perturbation upon cation coordination. The relatively small CCS values are consistent with the compact nature of the benzodioxole ring system and the branched aliphatic chain.